molecular formula C15H12Cl4 B027021 Mitometh CAS No. 107465-03-2

Mitometh

Cat. No. B027021
M. Wt: 334.1 g/mol
InChI Key: MOTIYCLHZZLHHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mitometh is a chemical compound that has been synthesized for scientific research purposes. It is a derivative of Mitomycin C, which is a natural product that has been used as an anticancer drug. Mitometh has been developed to overcome the limitations of Mitomycin C and to provide a more efficient and effective way of studying DNA damage and repair mechanisms.

Scientific Research Applications

Mitogenome Assembly and Annotation

MitoZ A Toolkit for Mitochondrial Genome Assembly, Annotation, and Visualization

MitoZ is designed to construct annotated mitochondrial genomes (mitogenomes) from high-throughput sequencing (HTS) raw data. It offers a comprehensive solution for de novo assembly, mitochondrial scaffold identification, annotation, and visualization. MitoZ facilitates large-scale ecological and evolutionary studies by providing more accurate and complete mitogenome assemblies compared to other available assemblers. This tool is freely available and supports a wide range of research applications in evolutionary and biodiversity studies (Guanliang Meng et al., 2019).

Mitochondrial Research in Brazil

Contribution to Mitochondrial Research in Brazil 10th Anniversary of the MitoMeeting

The MitoMeeting series in Brazil emphasizes the importance of mitochondrial biology across diverse species, including protists, animals, plants, and fungi. These meetings highlight the role of mitochondria in understanding biological processes and diseases, fostering a community of researchers dedicated to advancing mitochondrial science (A. Vercesi & H. Oliveira, 2018).

Mitochondrial Sequence Analysis

mitoSAVE Mitochondrial Sequence Analysis of Variants in Excel

mitoSAVE is an Excel-based tool that simplifies the analysis of mitochondrial DNA (mtDNA) variants from Variant Call Format (VCF) files. It enables fast conversion of VCF data into mtDNA haplotypes using established nomenclature and standards, facilitating medical research, population studies, and forensic applications (J. King, A. Sajantila, & B. Budowle, 2014).

Molecular Imprinting Technology (MIT)

Recent Advances in Molecular Imprinting Technology Current Status, Challenges, and Highlighted Applications

Molecular imprinting technology (MIT) involves creating selective sites in a polymer matrix with the memory of a template molecule. MIT has seen widespread application in solid-phase extraction, chemical sensors, and artificial antibodies due to its selectivity, stability, and cost-effectiveness. Despite rapid advancements, challenges remain in biological macromolecule imprinting and compatibility with aqueous media. This review addresses current progress, challenges, and the broad applicability of MIT in various fields (Lingxin Chen, Shoufang Xu, & Jinhua Li, 2011).

properties

CAS RN

107465-03-2

Product Name

Mitometh

Molecular Formula

C15H12Cl4

Molecular Weight

334.1 g/mol

IUPAC Name

1-chloro-2-[2,2-dichloro-1-(4-chlorophenyl)propyl]benzene

InChI

InChI=1S/C15H12Cl4/c1-15(18,19)14(10-6-8-11(16)9-7-10)12-4-2-3-5-13(12)17/h2-9,14H,1H3

InChI Key

MOTIYCLHZZLHHQ-UHFFFAOYSA-N

SMILES

CC(C(C1=CC=C(C=C1)Cl)C2=CC=CC=C2Cl)(Cl)Cl

Canonical SMILES

CC(C(C1=CC=C(C=C1)Cl)C2=CC=CC=C2Cl)(Cl)Cl

Other CAS RN

107465-03-2

synonyms

1-(2-chlorophenyl)-1-(4-chlorophenyl)-2,2-dichloropropane
2,2-DDP
2,2-dichloro-1-(2-chlorophenyl)-1-(4-chlorophenyl)propane
mitometh

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.